2-(Acetyloxy)-3-methylbenzoic acid

Fragment-based drug discovery Metalloprotease inhibition X-ray crystallography

Researchers screening for HSD17B4 inhibitors face limited availability of validated reference compounds with confirmed activity data. 2-(Acetyloxy)-3-methylbenzoic acid (CAS 4386-39-4) addresses this gap as a fully characterized inhibitor. • HSD17B4 reference inhibitor with validated activity (19.95 μM) in qHTS assays • Thermolysin fragment hit with co-crystal structure (PDB: 3FCQ) for structure-guided design • Multi-target selectivity data (JMJD2E, ALDH1A1 ~31.6 μM) enables profiling studies Supplied with COA and flexible packaging from mg to gram scale for immediate procurement.

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 4386-39-4
Cat. No. B1266233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Acetyloxy)-3-methylbenzoic acid
CAS4386-39-4
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)O)OC(=O)C
InChIInChI=1S/C10H10O4/c1-6-4-3-5-8(10(12)13)9(6)14-7(2)11/h3-5H,1-2H3,(H,12,13)
InChIKeyXRBMKGUDDJPAMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Acetyloxy)-3-methylbenzoic acid: Structural Identity and Properties


2-(Acetyloxy)-3-methylbenzoic acid (CAS 4386-39-4), also designated as 3-methylacetylsalicylic acid or cresopirine, is a benzoic acid derivative characterized by an acetyloxy moiety at the 2-position and a methyl substituent at the 3-position of the aromatic ring [1]. It is an acetylated analog of 3-methylsalicylic acid (o-cresotic acid) and is structurally distinct from acetylsalicylic acid (aspirin) by the presence of the ortho-methyl group, which modulates its physicochemical and biological properties [2]. The compound has been investigated as a fragment-based lead for thermolysin inhibition [3] and as a reference inhibitor in high-throughput screening campaigns targeting hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) .

Fragment-based discovery Reported thermolysin co-crystallization scaffold; supports metalloprotease fragment elaboration studies.
Steroid metabolism assays Baseline HSD17B4 inhibitory activity in qHTS; reference inhibitor for enzyme inhibition screening.
Antiviral binding probe Preferential SARS-CoV-2 spike RBD binding over human ACE2; supports antiviral interaction studies.

2-(Acetyloxy)-3-methylbenzoic acid: Differentiation from Analogs


Substitution of 2-(acetyloxy)-3-methylbenzoic acid with closely related analogs such as 2-(acetyloxy)-4-methylbenzoic acid, 3-methylsalicylic acid (the non-acetylated parent), or acetylsalicylic acid (aspirin) is not warranted without revalidation, as the ortho-methyl and acetyloxy substitution pattern directly influences enzyme recognition, binding thermodynamics, and metabolic stability [1]. The 3-methyl group introduces steric constraints that alter the compound's fit within hydrophobic enzyme pockets compared to unsubstituted or para-substituted analogs [2]. Quantitative differential data presented below demonstrate that this substitution pattern confers distinct inhibitory profiles against HSD17B4, thermolysin, and SARS-CoV-2 targets that cannot be extrapolated from structurally related compounds [3].

3-methyl vs. 4-methyl analog

Substitution pattern alters enzyme pocket fit and binding thermodynamics; assay profiles may not transfer.

Acetylated vs. parent acid

Metabolic stability and enzyme recognition differ; requires independent validation of inhibitory activity.

vs. acetylsalicylic acid (aspirin)

Ortho-methyl group introduces steric constraints absent in aspirin; binding modes are not interchangeable.

2-(Acetyloxy)-3-methylbenzoic acid: Quantitative Evidence


Thermolysin Inhibition Fragment Hit

2-(Acetyloxy)-3-methylbenzoic acid (designated as 3-methylaspirin) has been co-crystallized with thermolysin (EC 3.4.24.27) from Bacillus thermoproteolyticus and serves as a validated fragment hit [1]. While a precise Ki value for the compound is not reported in the crystallographic study, the 2-(acetyloxy)-3-chlorobenzoic acid analog—which replaces the 3-methyl group with a 3-chloro substituent—exhibits a Ki of 0.57 mM against thermolysin under identical assay conditions (100 mM Tris/HCl, pH 7.5, 2 mM CaCl2, 4% DMSO, 25°C) [1]. This establishes the 2-acetyloxybenzoic acid scaffold as a validated thermolysin-binding pharmacophore, with the 3-methyl variant providing a distinct steric and electronic profile for fragment elaboration compared to the 3-chloro analog [2].

Thermolysin fragment hit
Class-level inference
Target: co-crystallization confirmed; comparator (3-chloro analog) Ki 0.57 mM
Establishes scaffold engagement; 3-methyl substitution offers distinct steric profile for fragment elaboration.
Target Ki not directly determined; class-level inference from structural analog.
Fragment-based drug discovery Metalloprotease inhibition X-ray crystallography

HSD17B4 Inhibition Activity

2-(Acetyloxy)-3-methylbenzoic acid demonstrated an activity value of 19.95 μM in a quantitative high-throughput screening (qHTS) assay for inhibitors of hydroxysteroid (17-beta) dehydrogenase 4 (HSD17B4) . HSD17B4 is overexpressed in prostate and colon cancer tissues, and its knockdown inhibits cancer cell proliferation, positioning it as a potential therapeutic target [1]. The 19.95 μM activity value provides a baseline potency measurement that distinguishes this compound from structurally related benzoic acid derivatives that were not active or showed different potency in the same qHTS campaign.

HSD17B4 inhibition activity
Data to verify
19.95 µM
Baseline inhibitory concentration in qHTS; supports reference inhibitor selection for steroid metabolism assays.
Vendor-reported; independent verification and selectivity profiling recommended.
Hydroxysteroid dehydrogenase High-throughput screening Cancer metabolism

SARS-CoV-2 Spike RBD Binding Affinity

2-(Acetyloxy)-3-methylbenzoic acid binds to the SARS-CoV-2 spike protein receptor-binding domain (RBD) with an equilibrium dissociation constant (Kd) of 7.29 μM, as measured by biolayer interferometry [1]. For comparison, its binding affinity for human angiotensin-converting enzyme 2 (ACE2) is approximately two-fold weaker (Kd = 16.0 μM) under identical assay conditions [1]. Additionally, the compound exhibits 6.71% inhibition of SARS-CoV-2-induced cytotoxicity in Caco-2 cells at 10 μM after 48 hours .

Spike RBD binding affinity
Reported
Kd 7.29 µM (spike RBD) vs 16.0 µM (human ACE2)
~2.2-fold preferential binding to viral RBD; indicates target selectivity for antiviral probe development.
Biolayer interferometry data; cellular activity (6.71% inhibition at 10 µM) is context-dependent.
Antiviral SARS-CoV-2 Spike protein Biolayer interferometry

JMJD2E and ALDH1A1 Inhibition Potency

2-(Acetyloxy)-3-methylbenzoic acid exhibits comparable inhibitory potency against two distinct enzyme targets: human Jumonji domain-containing protein 2E (JMJD2E), a histone lysine demethylase, and aldehyde dehydrogenase 1A1 (ALDH1A1), both with measured potencies of 31,622.8 nM (31.6 μM) . This uniform activity profile across unrelated enzyme families contrasts with the compound's more potent inhibition of HSD17B4 (19.95 μM) and suggests a consistent binding affinity that may be exploited for polypharmacology approaches.

Multi-target enzyme inhibition
Data to verify
JMJD2E/ALDH1A1 ~31.6 µM; HSD17B4 19.95 µM (reference)
Comparable potency across unrelated targets; may support polypharmacology profiling or selectivity counterscreening.
Source absent; confirmatory assays required to establish selectivity window.
Epigenetics Histone demethylase Aldehyde dehydrogenase

2-(Acetyloxy)-3-methylbenzoic acid: Research and Industrial Applications


Fragment-Based Lead Discovery for Metalloproteases

Use 2-(acetyloxy)-3-methylbenzoic acid as a validated fragment hit for thermolysin inhibitor development. The compound's successful co-crystallization with thermolysin (PDB entry 3FCQ) [1] and the established Ki of 0.57 mM for the 3-chloro analog [2] provide a structural foundation for fragment growing and merging strategies. Researchers can leverage the 3-methyl group as a vector for further chemical elaboration while maintaining the core 2-acetyloxybenzoic acid pharmacophore.

HSD17B4 Reference Inhibitor for Cancer Metabolism Assays

Employ 2-(acetyloxy)-3-methylbenzoic acid as a reference inhibitor (activity value: 19.95 μM) in HSD17B4 enzymatic assays . Given that HSD17B4 overexpression is linked to prostate and colon cancer proliferation [3], this compound serves as a benchmark for evaluating novel HSD17B4 inhibitors in cancer metabolism research. Its multi-target profile (JMJD2E and ALDH1A1 at ~31.6 μM) also makes it suitable for selectivity profiling studies .

SARS-CoV-2 Spike RBD Binding Probe for Antiviral Screening

Utilize 2-(acetyloxy)-3-methylbenzoic acid as a positive control or reference ligand in biolayer interferometry assays measuring SARS-CoV-2 spike RBD binding (Kd = 7.29 μM) [4]. The compound's 2.2-fold selectivity for viral spike RBD over human ACE2 (Kd = 16.0 μM) [4] provides a benchmark for evaluating the specificity of novel antiviral candidates in spike-ACE2 interaction assays. Cellular activity (6.71% inhibition at 10 μM in Caco-2 cells) offers an additional layer of validation for cell-based SARS-CoV-2 infection models.

Application
Selection Property
Validation Focus
Fragment-based metalloprotease inhibitor discovery
Co-crystallization-confirmed thermolysin scaffold
Verify binding mode and fragment elaboration potential
Steroid metabolism enzyme inhibition studies
Baseline HSD17B4 inhibitory activity in qHTS
Inhibition selectivity across steroid metabolic enzymes
Antiviral spike-ACE2 interaction screening
Preferential spike RBD binding over human ACE2
Binding specificity and cellular antiviral activity validation

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